4-(2-Phenoxyethyl)morpholine
Overview
Description
4-(2-Phenoxyethyl)morpholine is an organic compound with the molecular formula C₁₂H₁₇NO₂. It is a derivative of morpholine, where the morpholine ring is substituted with a 2-phenoxyethyl group.
Mechanism of Action
Target of Action
4-(2-Phenoxyethyl)morpholine primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymes in the nervous system . These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . The compound also exhibits high anticholinergic and H3 inverse agonistic activities .
Biochemical Pathways
It is known that the compound’s inhibition of ache and bche can impact various neurological pathways, particularly those involved in memory and cognition
Pharmacokinetics
The compound’s potent inhibitory activity against ache suggests that it may have good bioavailability .
Result of Action
The inhibition of AChE and BChE by this compound results in increased acetylcholine levels, which can enhance cholinergic transmission and potentially improve memory and cognition . This makes the compound a potential candidate for the treatment of conditions like Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethyl)morpholine typically involves the reaction of morpholine with 2-phenoxyethanol. One common method is as follows:
Starting Materials: Morpholine and 2-phenoxyethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the morpholine, making it more nucleophilic.
Procedure: The deprotonated morpholine reacts with 2-phenoxyethanol under reflux conditions, typically in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Purification: The product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenoxyethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the phenoxyethyl group, where halogens or other nucleophiles replace the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.
Major Products
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Saturated derivatives of the original compound.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Phenoxyethyl)morpholine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenoxyethyl)piperidine: Similar in structure but with a piperidine ring instead of a morpholine ring.
2-Phenoxyethylamine: Lacks the morpholine ring, consisting of a phenoxyethyl group attached to an amine.
Uniqueness
4-(2-Phenoxyethyl)morpholine is unique due to its morpholine ring, which imparts different physicochemical properties compared to its analogs. The presence of both oxygen and nitrogen in the ring structure allows for diverse interactions with biological targets, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
4-(2-phenoxyethyl)morpholine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-2-4-12(5-3-1)15-11-8-13-6-9-14-10-7-13/h1-5H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDMDXNDAQKLGBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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